molecular formula C21H19BrN6O2S B2597621 4-bromo-N-(4-((6-(3,5-diméthyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phényl)benzènesulfonamide CAS No. 1014066-86-4

4-bromo-N-(4-((6-(3,5-diméthyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phényl)benzènesulfonamide

Numéro de catalogue: B2597621
Numéro CAS: 1014066-86-4
Poids moléculaire: 499.39
Clé InChI: MMYASTUAWBCWNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that features a combination of bromine, pyrazole, pyridazine, and sulfonamide groups

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.

Medicine

Medicinally, this compound could be explored for its potential as an anticancer or antimicrobial agent. The presence of the pyrazole and pyridazine rings, which are common in many bioactive molecules, suggests it could interact with various biological targets.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Synthesis of the Pyridazine Derivative: The pyrazole derivative is then reacted with a suitable pyridazine precursor, such as 3-chloropyridazine, in the presence of a base like potassium carbonate to form the 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.

    Amination Reaction: The pyridazine derivative undergoes an amination reaction with 4-aminobenzenesulfonamide to form the intermediate compound.

    Bromination: Finally, the intermediate is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, potentially altering the compound’s biological activity.

    Coupling Reactions: The aromatic rings in the compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce biaryl compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

    4-bromo-N-(4-aminophenyl)benzenesulfonamide: Lacks the pyrazole and pyridazine rings, making it less versatile in terms of chemical reactivity.

    N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide:

    4-bromo-N-(4-(pyridazin-3-ylamino)phenyl)benzenesulfonamide: Lacks the dimethylpyrazole group, which could influence its biological activity.

Uniqueness

The unique combination of bromine, pyrazole, pyridazine, and sulfonamide groups in 4-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide provides it with a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

4-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide, a compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article synthesizes existing research findings on the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Common Name4-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide
CAS Number1019098-06-6
Molecular FormulaC22H19BrN6O
Molecular Weight463.3 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to 4-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide. The compound's structure suggests it may inhibit key signaling pathways involved in tumor growth.

  • Mechanism of Action : Pyrazole derivatives are known to inhibit various kinases associated with cancer progression. For instance, compounds containing the pyrazole moiety have demonstrated significant inhibitory effects on receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways .
  • In Vitro Studies : In vitro evaluations have shown that similar compounds exhibit cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .
  • Case Studies : A study investigating a series of pyrazole derivatives found that one compound exhibited an IC50 value of 26 µM against A549 cells, demonstrating significant growth inhibition compared to control groups . Another study reported that certain derivatives led to apoptosis in cancer cells through mitochondrial pathways .

Structure–Activity Relationship (SAR)

The structure of 4-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide suggests that modifications in its molecular framework can influence its biological activity. The presence of bromine and sulfonamide groups are critical for enhancing its binding affinity to target proteins.

Pharmacological Profile

The pharmacological profile of this compound is consistent with other small molecule kinase inhibitors:

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Animal models will be essential to evaluate the therapeutic efficacy and safety profile of this compound.
  • Combination Therapies : Investigating its use in combination with other chemotherapeutics could enhance its effectiveness and reduce resistance.

Propriétés

IUPAC Name

4-bromo-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN6O2S/c1-14-13-15(2)28(26-14)21-12-11-20(24-25-21)23-17-5-7-18(8-6-17)27-31(29,30)19-9-3-16(22)4-10-19/h3-13,27H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYASTUAWBCWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.